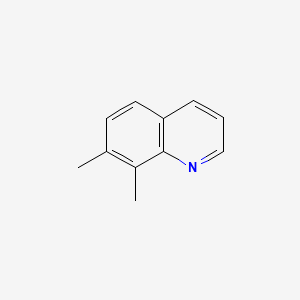

7,8-Dimethylquinoline

Overview

Description

7,8-Dimethylquinoline is a specific non-extracting reagent for lanthanide ions at pH below 11. It is useful for the extraction of Al 3+ metal ions and the transition metal ions at ordinary pH conditions .

Synthesis Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

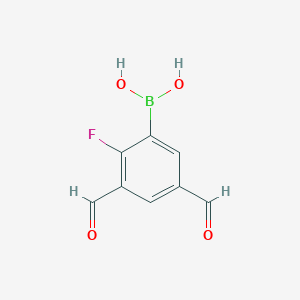

The molecular formula of this compound is C11H11N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

The compound this compound-2,4-diol was reacted with hydrazine hydrate to give 4-hydrazinyl-7,8-dimethylquinolin-2-ol. The compound was then reacted with different heterocyclic aldehydes, isocyanates or isothiocyanates and pentane-2,4-dione to convert into Schiff’s bases, urea or thiourea derivatives .

Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It has a density of 1.1±0.1 g/cm3, boiling point of 262.0±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, flash point of 106.5±11.3 °C, index of refraction of 1.611, molar refractivity of 51.8±0.3 cm3 .

Scientific Research Applications

Alzheimer's Disease Research

8-Hydroxyquinolines (8HQs), closely related to 7,8-Dimethylquinoline, have been identified for their potential in Alzheimer's disease (AD) treatment. The 2-substituted 8HQs, like PBT2, demonstrate strong metal chaperone activity, influencing metal-enriched amyloid plaques. This suggests a possible molecular basis for their neuroprotective effects in AD (Kenche et al., 2013).

Antimalarial Research

WR 238605, an 8-aminoquinoline drug, which shares a structural similarity with this compound, has been developed for malaria prophylaxis and treatment. It has shown greater efficacy and lower toxicity compared to primaquine, a related compound (Brueckner et al., 1998).

Analgesic and Anti-Inflammatory Research

Studies have explored the properties of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a compound structurally similar to this compound. It demonstrated pronounced analgesic and anti-inflammatory effects, suggesting its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Cancer Research

A study on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, related to this compound, revealed their cytotoxic activity. Certain derivatives showed promising results against in vivo subcutaneous colon 38 tumors in mice, indicating their potential in cancer treatment (Bu et al., 2001).

Antifungal Drug Design

8-Hydroxyquinoline derivatives, similar to this compound, have shown promising results in antifungal drug design. These compounds exhibited antifungal activity, highlighting their potential in treating fungal infections (Joaquim et al., 2021).

Neurodegenerative Diseases

Research on 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ), structurally related to this compound, has shown its ability to stimulate neural stem cell proliferation through ROS signalling. This finding indicates its potential therapeutic benefit in treating various dementias (Haigh et al., 2016).

Electrochemical Studies

Molecular modeling and electrochemical studies have been conducted on primaquine, an 8-aminoquinoline, and its derivatives. These studies help understand the redox mechanisms of these drugs, which is crucial for designing new primaquine derivatives (La-Scalea et al., 2006).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

7,8-Dimethylquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially influencing their stability and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . It can modulate the expression of genes associated with antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function. Furthermore, this compound may affect cellular proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, it can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced antioxidant defense and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies have identified threshold doses beyond which the adverse effects of this compound become pronounced, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by conjugation reactions. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body, ensuring that its levels remain within a safe range.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as lipophilicity and the presence of specific binding sites on cellular proteins.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. The targeting of this compound to these compartments is facilitated by specific signals or post-translational modifications that direct its localization.

properties

IUPAC Name |

7,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBHBRFJFJLNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560770 | |

| Record name | 7,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20668-35-3 | |

| Record name | 7,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 7,8-Dimethylquinoline derivatives?

A1: this compound derivatives are characterized by a quinoline core structure with methyl substitutions at the 7th and 8th positions. The research highlights various derivatives, including:

Q2: What analytical techniques are typically employed to characterize these compounds?

A: The presented research primarily focuses on X-ray crystallography to elucidate the three-dimensional structures of these derivatives. This technique provides insights into bond lengths, angles, and intermolecular interactions within the crystal lattice. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dihydro-5H-imidazo[2,1-c][1,4]thiazine-3-carbaldehyde](/img/structure/B1340022.png)

![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1340026.png)